Methyl 4-amino-5-bromo-2-ethoxybenzoate
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Overview
Description
Methyl 4-amino-5-bromo-2-ethoxybenzoate is an organic compound with the molecular formula C10H12BrNO3 It is a derivative of benzoic acid and contains functional groups such as an amino group, a bromo group, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-5-bromo-2-ethoxybenzoate typically involves the bromination of methyl 4-amino-2-ethoxybenzoate. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are carefully monitored to maintain consistency and high purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography ensures that the compound meets the required quality standards for further applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-5-bromo-2-ethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction Reactions: The compound can be reduced to remove the bromo group or to convert the amino group to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, nitric acid in concentrated form.
Reduction: Lithium aluminum hydride in anhydrous ether, hydrogen gas with palladium on carbon (Pd/C) catalyst
Major Products Formed
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of nitro or nitroso derivatives.
Scientific Research Applications
Methyl 4-amino-5-bromo-2-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 4-amino-5-bromo-2-ethoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the amino and bromo groups allows it to form covalent or non-covalent interactions with target molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-bromobenzoate
- Methyl 2-amino-4-bromo-5-fluorobenzoate
- Methyl 4-bromo-2-hydroxybenzoate
Uniqueness
Methyl 4-amino-5-bromo-2-ethoxybenzoate is unique due to the presence of the ethoxy group, which imparts different chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
methyl 4-amino-5-bromo-2-ethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-3-15-9-5-8(12)7(11)4-6(9)10(13)14-2/h4-5H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLOMRTZTQKAAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)OC)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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